molecular formula C11H21NO4 B12087551 Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate

Cat. No.: B12087551
M. Wt: 231.29 g/mol
InChI Key: NTFBBAXIEQBEFW-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a hydroxyl (-OH) group at the 3-position, and a methoxy (-OCH₃) group at the 4-position. This compound is widely utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing nitrogen-containing heterocycles, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. The Boc group enhances solubility and stability during synthetic workflows, while the hydroxyl and methoxy substituents contribute to hydrogen-bonding interactions and stereoelectronic effects critical for biological activity .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-9(15-4)8(13)7-12/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFBBAXIEQBEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Piperidine Precursors

The piperidine scaffold is typically constructed via cyclization reactions. A common approach starts with 4-oxopiperidine derivatives , which undergo functionalization at the 3- and 4-positions. For example:

  • tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (CAS: 181269-69-2) is synthesized in batch reactors using THF and potassium tert-butoxide at -78°C, achieving yields up to 83% after purification via flash chromatography.

Table 1: Cyclization Reaction Conditions

PrecursorReagents/ConditionsYieldReference
3-Methyl-4-oxopiperidineKOtBu, THF, -78°C → 0°C, 30 min83%
4-PiperidoneBoc₂O, Et₃N, CH₂Cl₂, 0°C → RT78%

Hydroxylation

Hydroxylation at the 3-position is achieved via oxidation or asymmetric reduction :

  • Asymmetric hydroxylation using chiral catalysts (e.g., Sharpless conditions) provides enantiomeric excess (ee) >90%.

  • Biotransformation with enzymes like ketoreductases offers a greener alternative but requires optimization for scale-up.

Methoxylation

Methoxy group introduction at the 4-position employs methylation or nucleophilic substitution :

  • Methyl iodide (MeI) in THF with NaH at 0°C → RT selectively methoxylates secondary alcohols.

  • Mitsunobu conditions (DIAD, PPh₃) with methanol achieve stereoretention but are cost-prohibitive for industrial use.

Table 2: Functionalization Parameters

StepReagents/ConditionsYieldStereoselectivityReference
HydroxylationOxone®, AcOH, H₂O, RT, 12 h75%85% ee
MethoxylationMeI, NaH, THF, 0°C → RT, 2 h68%>95% retention

Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is introduced via esterification with Boc₂O:

  • Boc protection in CH₂Cl₂ with Et₃N at 0°C achieves near-quantitative yields.

  • Deprotection with TFA in DCM selectively removes the Boc group without affecting the methoxy or hydroxy substituents.

Table 3: Boc Protection Efficiency

SubstrateConditionsYieldPurityReference
3-Hydroxy-4-methoxypiperidineBoc₂O, Et₃N, CH₂Cl₂, 0°C → RT98%>99%

Industrial-Scale Production

Batch vs. Continuous Flow Reactors

  • Batch reactors are preferred for small-scale synthesis (1–10 kg), offering flexibility but lower efficiency.

  • Continuous flow systems enhance mass/heat transfer, reducing reaction times (e.g., from 12 h to 2 h for hydroxylation).

Purification Strategies

  • Flash chromatography (petroleum ether/EtOAc gradients) remains standard for lab-scale purification.

  • Crystallization from methanol or acetone improves purity to >99% for pharmaceutical intermediates.

Stereochemical Control

Chiral Auxiliaries

  • (R)- and (S)-Tartaric acid resolve racemic mixtures, but yields are low (30–40%).

  • Asymmetric catalysis with Ru- or Rh-based complexes achieves ee >95% but requires expensive ligands.

Dynamic Kinetic Resolution

  • Enzymatic DKR using lipases (e.g., CAL-B) converts racemic alcohols to single enantiomers with 90% ee and 80% yield.

Case Studies and Optimization

Patent CN103304472A

A Chinese patent outlines a three-step synthesis:

  • Cyclization of 3-pyridone with NaBH₄ (80% yield).

  • Boc protection (95% yield).

  • Oxidation with Al(OiPr)₃ in pimelinketone (93% yield).

Patent WO2014081718A1

Describes a one-pot method combining hydroxylation and methoxylation using TMSOTf and MeOH, achieving 70% overall yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Hydrogen-Bonding Capacity

  • The hydroxyl and methoxy groups in the target compound enable strong hydrogen-bonding interactions, critical for binding to biological targets like kinases or GPCRs. In contrast, alkyl-substituted analogs (e.g., [3b]) prioritize lipophilicity over polar interactions .
  • Carbamoyl derivatives (e.g., compound 7) exhibit moderate hydrogen-bonding due to the carbonyl group, making them suitable for protease inhibition .

Stability and Reactivity

  • Tert-butyl esters generally resist hydrolysis under basic conditions but decompose in strong acids (e.g., H₂SO₄), releasing isobutylene gas .

Biological Activity

Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate (TBHMP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

TBHMP belongs to the piperidine class of compounds, characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a piperidine ring. Its molecular formula is C12H23NO4C_{12}H_{23}NO_4, and it exhibits unique reactivity due to the functional groups present.

Biological Activities

Recent studies have highlighted several biological activities associated with TBHMP:

  • Antimicrobial Activity : TBHMP has demonstrated potential in inhibiting the growth of various bacteria and fungi. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. Research indicates that TBHMP can reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which are critical mediators in inflammatory pathways .
  • Neuroprotective Effects : Studies have shown that TBHMP may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro experiments revealed that TBHMP could enhance cell viability in astrocytes exposed to Aβ .

The biological effects of TBHMP are attributed to its interaction with specific molecular targets. The hydroxyl and methoxy groups enhance its binding affinity to various enzymes and receptors:

  • Enzyme Inhibition : TBHMP has been reported to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both of which are critical in the pathophysiology of Alzheimer's disease. This inhibition may contribute to its neuroprotective effects by reducing Aβ aggregation .
  • Cytokine Modulation : The compound's ability to lower TNF-α levels suggests a mechanism where it modulates inflammatory signaling pathways, potentially through inhibition of nuclear factor kappa B (NF-κB) activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of TBHMP, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Activity
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateStructureModerate anti-inflammatory effects
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylateStructureAntimicrobial activity
Tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylateStructureNeuroprotective properties

TBHMP stands out due to its dual action as both an antimicrobial and anti-inflammatory agent, alongside its neuroprotective potential.

Case Studies

  • Neuroprotection Against Aβ-Induced Toxicity :
    • In vitro studies demonstrated that TBHMP significantly improved cell viability in astrocytes treated with Aβ1-42, suggesting its potential role in Alzheimer's therapy. The compound showed a protective effect by reducing oxidative stress markers and enhancing cell survival rates .
  • Inflammation Modulation :
    • A study evaluated the effects of TBHMP on cytokine production in activated astrocytes. Results indicated a marked reduction in TNF-α levels when treated with TBHMP compared to controls, highlighting its anti-inflammatory properties .

Q & A

Q. What are the established synthetic methodologies for Tert-butyl 3-hydroxy-4-methoxypiperidine-1-carboxylate, and which analytical techniques are critical for confirming its structure?

Methodological Answer:

  • Synthetic Routes :
    • Boc Protection : React piperidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane to protect the nitrogen atom .
    • Hydroxylation : Introduce the hydroxyl group via selective oxidation (e.g., using OsO₄ or KMnO₄) or epoxide ring-opening under controlled conditions .
    • Methoxylation : Perform O-methylation using methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF) to introduce the methoxy group .
  • Analytical Techniques :
    • NMR Spectroscopy : Confirm regiochemistry and stereochemistry by analyzing proton and carbon chemical shifts, particularly for the hydroxy and methoxy substituents .
    • HPLC : Assess purity (>95%) and monitor reaction progress .
    • Mass Spectrometry : Verify molecular weight and fragmentation patterns .

Q. How can researchers ensure the purity of this compound during synthesis, and what common impurities arise?

Methodological Answer:

  • Purification Strategies :
    • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials or by-products like de-Boc derivatives .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals .
  • Common Impurities :
    • Incomplete Protection : Residual unprotected piperidine derivatives due to insufficient reaction time or base .
    • Over-Oxidation : Ketone by-products from excessive oxidation during hydroxylation .

Advanced Research Questions

Q. What experimental approaches are recommended to optimize the regioselective introduction of hydroxy and methoxy groups in the synthesis of this compound?

Methodological Answer:

  • Regioselective Hydroxylation :
    • Epoxide Intermediate : Generate an epoxide at the 3,4-position of Boc-protected piperidine, followed by acid-catalyzed ring-opening to prioritize hydroxylation at C3 .
    • Directed Metalation : Use directing groups (e.g., boronate esters) to guide lithiation and subsequent hydroxylation at C3 .
  • Methoxylation Control :
    • Protecting Group Strategy : Temporarily protect the hydroxyl group with a silyl ether (e.g., TBSCl) before introducing the methoxy group at C4, followed by deprotection .

Q. How can researchers analyze and reconcile conflicting data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Stability Assays :
    • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC at timed intervals .
    • Kinetic Analysis : Calculate rate constants for hydrolysis under acidic (e.g., HCl) vs. basic (e.g., NaOH) conditions to identify degradation pathways .
  • Contradiction Resolution :
    • Parameter Standardization : Ensure consistent temperature, ionic strength, and solvent composition across studies.
    • By-Product Identification : Use LC-MS to characterize decomposition products (e.g., tert-butyl alcohol, piperidine derivatives) .

Q. What methodological considerations are essential when investigating the interaction of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

  • Binding Assays :
    • Radiolabeled Ligand Competition : Use ³H- or ¹⁴C-labeled analogs to measure displacement curves and calculate IC₅₀ values .
    • Surface Plasmon Resonance (SPR) : Immobilize the target protein and monitor real-time binding kinetics (ka, kd) .
  • Functional Studies :
    • Enzyme Inhibition : Pre-incubate the compound with target enzymes (e.g., kinases) and quantify residual activity via fluorogenic substrates .
    • Cellular Uptake : Use fluorescently tagged derivatives to track intracellular localization via confocal microscopy .

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